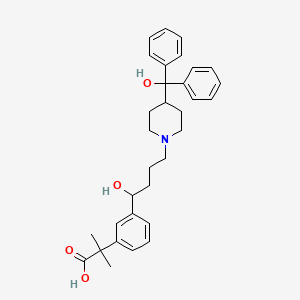
Bifendate Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bifendate Impurity E is an impurity of Bifendate, a drug used for the comprehensive control of various cardiovascular disorders . The molecular formula of Bifendate Impurity E is C19H16O10 .
Molecular Structure Analysis
The molecular structure of Bifendate Impurity E is represented by the formula C19H16O10 . Detailed structural analysis can be found on resources like PubChem and in studies focusing on the polymorphs of bifendate .Physical And Chemical Properties Analysis
Bifendate Impurity E has a molecular weight of 404.32434 . More detailed physical and chemical properties can be found on resources like PubChem .Applications De Recherche Scientifique
Bifendate, primarily known for its hepatoprotective effects, has impurities that arise during its manufacturing process. One such impurity, referred to as Bifendate Impurity E, has garnered attention in the scientific community not for its therapeutic effects but as a subject of analytical and toxicological study. This document focuses on the research applications concerning Bifendate Impurity E, adhering to the specified requirements to exclude information related to drug use, dosage, and side effects, and to avoid abbreviations or acronyms for chemical names.
Analytical Methods and Impurity Profiling
Research into Bifendate Impurity E largely revolves around the development and validation of analytical methods for its identification and quantification. Impurity profiling is crucial for ensuring drug safety and efficacy, as impurities can affect both. Studies such as those by Deshpande et al. (2022) highlight the importance of characterizing and quantifying impurities in pharmaceuticals using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (Deshpande, Bhalerao, & Pabale, 2022). These methods are essential for the regulatory approval process and for maintaining high standards of drug quality and safety.
Environmental Impact and Toxicology
The environmental persistence and potential toxicity of pharmaceutical impurities, including those similar to Bifendate Impurity E, have been subjects of concern. Environmental studies, such as those on pyriproxyfen (Moura & Souza-Santos, 2020), although not directly related to Bifendate, showcase the broader concern of how drug impurities and metabolites affect ecosystems and non-target species (Moura & Souza-Santos, 2020). Such research underscores the need for thorough environmental risk assessments for pharmaceutical impurities.
Safety And Hazards
Propriétés
Numéro CAS |
205117-47-1 |
|---|---|
Nom du produit |
Bifendate Impurity E |
Formule moléculaire |
C19H16O10 |
Poids moléculaire |
404.33 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




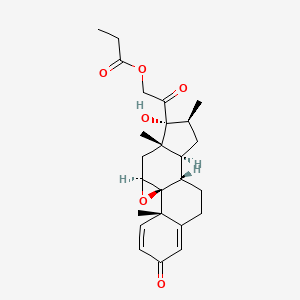
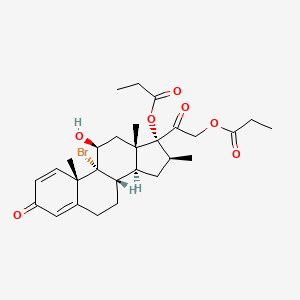
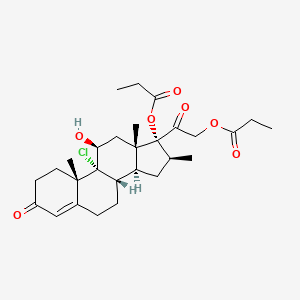
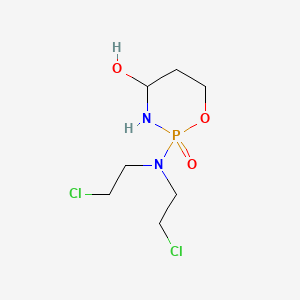
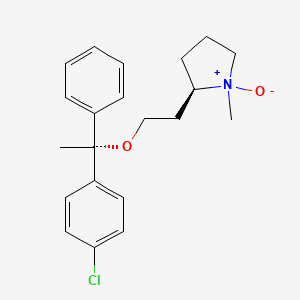
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
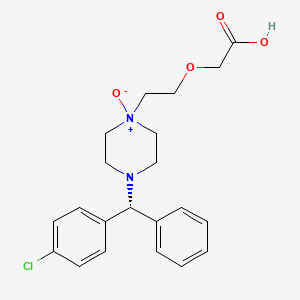

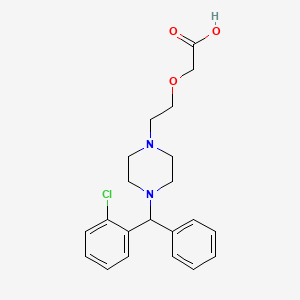
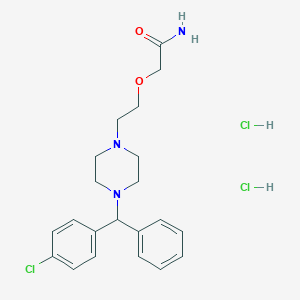
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
